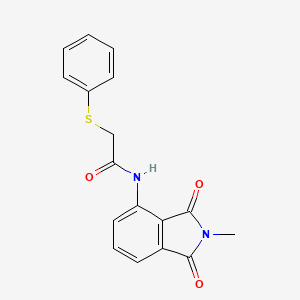

![molecular formula C27H25N3O B6509436 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-60-5](/img/structure/B6509436.png)

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline derivatives have been found to undergo various chemical reactions. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a quinoline derivative would depend on its specific structure. For example, quinoline itself is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Scientific Research Applications

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential therapeutic applications. In vitro studies have demonstrated that the compound has anti-inflammatory activity, and it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cells. In addition, it has been shown to inhibit the growth of human tumor cell lines in vitro. It has also been studied for its potential anticonvulsant activity in animal models.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, it is thought to act as an inhibitor of tumor necrosis factor-alpha (TNF-α), another pro-inflammatory cytokine.

Biochemical and Physiological Effects

In vitro studies have demonstrated that this compound has anti-inflammatory activity, and it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cells. In addition, it has been shown to inhibit the growth of human tumor cell lines in vitro. It has also been studied for its potential anticonvulsant activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments include its relatively low cost and ease of synthesis. However, there are some limitations to its use, including its lack of solubility in water and its potential toxicity.

Future Directions

For the study of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include further investigation of its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research into the synthesis of related pyrazolo[4,3-c]quinoline derivatives is needed to expand the potential therapeutic applications of this class of compounds. Finally, further studies are needed to investigate the potential pharmacokinetic and pharmacodynamic properties of this compound.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves the condensation of 4-ethoxyphenylhydrazine with 4-methylphenylacetic acid to form a Schiff base, which is then reduced with sodium borohydride to form the pyrazolo[4,3-c]quinoline derivative. This method of synthesis was first reported in 2000 by researchers at the University of Pisa.

properties

IUPAC Name |

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O/c1-4-19-8-15-25-23(16-19)27-24(17-28-25)26(20-9-13-22(14-10-20)31-5-2)29-30(27)21-11-6-18(3)7-12-21/h6-17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALFJUJWIQFGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide](/img/structure/B6509361.png)

![8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509368.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509376.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509388.png)

![1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509403.png)

![3-(4-chlorophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509404.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509407.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6509413.png)

![3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509415.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509425.png)

![3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509437.png)

![N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6509447.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6509448.png)